4-(Methylthio)benzonitrile

Description

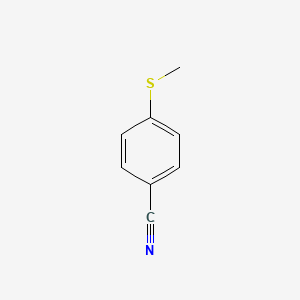

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVGEEHGKIFQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343620 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-98-9 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylthio)benzonitrile

Sources

- 1. This compound | 21382-98-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Methylthio)benzonitrile: Properties, Synthesis, and Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(Methylthio)benzonitrile. This compound, featuring a benzonitrile scaffold substituted with a methylthio group, serves as a versatile building block in organic synthesis and holds significant potential in the development of novel pharmaceuticals and functional materials. This document delves into its spectral characteristics, reactivity, and provides detailed experimental protocols for its synthesis and key transformations, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as 4-cyanothioanisole, is an aromatic organic compound that has garnered interest within the scientific community due to its unique combination of functional groups. The presence of a nitrile group, a potent electron-withdrawing group and a versatile synthetic handle, coupled with a nucleophilic methylthio moiety, imparts a distinct reactivity profile to the molecule.[1] Benzonitrile derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The nitrile group can be readily transformed into amines, amides, and carboxylic acids, while the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, further expanding its synthetic utility.[2] This guide aims to provide a detailed exploration of the core chemical and physical attributes of this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key physical and identifying characteristics of this compound.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 4-Cyanothioanisole, p-Methylthiobenzonitrile | [3] |

| CAS Number | 21382-98-9 | |

| Molecular Formula | C₈H₇NS | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 61-63 °C | |

| Boiling Point | 272 °C | [3] |

| Solubility | Insoluble in water. | [3] |

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (SCH₃) in the upfield region. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic signal for the nitrile carbon. The carbon attached to the nitrile group will be significantly deshielded.

The IR spectrum of this compound is characterized by the presence of key functional group vibrations. A strong, sharp absorption band is expected around 2200-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[5] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ range.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or the entire methylthio group, as well as fragmentation of the aromatic ring.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

From 4-Halobenzonitriles

A common and efficient method involves the nucleophilic aromatic substitution of a 4-halobenzonitrile, such as 4-chlorobenzonitrile or 4-fluorobenzonitrile, with a methylthiolate source.[6]

This protocol describes a phase-transfer catalyzed reaction, which is suitable for industrial production due to its efficiency and milder conditions compared to high-temperature reactions in polar aprotic solvents.[6]

Materials:

-

4-Chlorobenzonitrile

-

20% Sodium methyl mercaptide solution

-

Tetrabutylammonium bromide (Phase-transfer catalyst)

-

Toluene (or another suitable azeotroping solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, mix 4-chlorobenzonitrile, 20% sodium methyl mercaptide solution, and a catalytic amount of tetrabutylammonium bromide.[6]

-

Stir the mixture at 70-80 °C for 3-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture and perform a liquid-liquid extraction. The aqueous layer is separated, and the organic (oil) layer is retained.[6]

-

To the oil layer, add a solvent such as toluene and heat to reflux for azeotropic dehydration to remove any residual water.[6]

-

After dehydration, the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide facilitates the transfer of the methyl mercaptide anion from the aqueous phase to the organic phase where the 4-chlorobenzonitrile is dissolved, thereby accelerating the reaction rate.

-

Azeotropic Dehydration: The removal of water is crucial as its presence can lead to the hydrolysis of the nitrile group to an amide as an undesired side product, especially under the basic reaction conditions.[6]

Caption: Synthetic workflow for this compound from a 4-halobenzonitrile.

From 4-(Methylthio)benzaldehyde

Another viable synthetic route is the conversion of 4-(methylthio)benzaldehyde to the corresponding nitrile. This can be achieved through a Schmidt reaction using azidotrimethylsilane.[7]

This method provides a high-yielding conversion of an aldehyde to a nitrile under mild conditions.[7]

Materials:

-

4-(Methylthio)benzaldehyde

-

Azidotrimethylsilane (TMSN₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)/Acetonitrile (ACN) mixture (1:1)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes

Procedure:

-

In a suitable reaction vessel, dissolve 4-(methylthio)benzaldehyde (1.0 equivalent) in a 1:1 mixture of HFIP and ACN.[7]

-

Add azidotrimethylsilane (2.0 equivalents) to the solution.[7]

-

Add trifluoromethanesulfonic acid (0.40 equivalents) dropwise to the stirred reaction mixture at room temperature.[7]

-

Continue stirring at room temperature for 30 minutes. Monitor the reaction by TLC.[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless solid.[7]

Causality of Experimental Choices:

-

HFIP as Solvent: Hexafluoro-2-propanol is a strong hydrogen-bond-donating solvent that activates the aldehyde towards nucleophilic attack and facilitates the Schmidt reaction, allowing for a lower catalyst loading.[7]

-

TMSN₃: Azidotrimethylsilane serves as a safer and more convenient source of the azide nucleophile compared to other azide reagents.

Chemical Reactivity and Transformations

The dual functionality of this compound provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are often key intermediates in the synthesis of biologically active molecules.[2]

Caption: Oxidation pathway of the methylthio group.

Materials:

-

This compound

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

3N Sodium hydroxide solution

-

Magnesium sulfate

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a slurry of m-CPBA in dichloromethane.

-

Add the m-CPBA slurry dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for an additional hour at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture with a 3N sodium hydroxide solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methylsulfinyl)benzonitrile.

Causality of Experimental Choices:

-

Low Temperature: The reaction is performed at -78 °C to selectively oxidize the sulfide to the sulfoxide and prevent over-oxidation to the sulfone.

-

m-CPBA: m-Chloroperbenzoic acid is a common and effective oxidizing agent for the conversion of sulfides to sulfoxides.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Strong nucleophiles such as Grignard reagents or organolithium compounds can add to the nitrile to form imine anions, which can then be hydrolyzed to ketones. Weaker nucleophiles, such as water or alcohols, require acid catalysis to activate the nitrile group for addition.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[8] This transformation proceeds through an intermediate amide. This reaction is a fundamental tool for converting an aryl nitrile into the corresponding benzoic acid derivative.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The methylthio group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The outcome of such reactions will depend on the specific electrophile and reaction conditions, with the activating effect of the methylthio group generally dominating.[9][10]

Applications in Drug Development and Materials Science

Benzonitrile derivatives are a cornerstone in the development of new therapeutic agents and advanced materials.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1]

While specific applications of this compound in marketed drugs are not extensively documented in the public domain, its structural motifs are present in various bioactive compounds. The oxidized derivative, 4-(methylsulfonyl)benzonitrile, is a known precursor in the synthesis of COX-2 inhibitors.[2] The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

In materials science, the rigid structure and polar nitrile group of benzonitrile derivatives make them suitable for applications in liquid crystals, polymers, and optoelectronic materials.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical compound with a rich reactivity profile. Its unique combination of a reactive nitrile group and a modifiable methylthio group makes it an important building block in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, established synthetic protocols, and key chemical transformations. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this compound in their pursuit of novel molecules with applications in medicine and materials science.

References

-

PrepChem. (n.d.). Synthesis of 4-(4-(Methylthio)phenoxy)benzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2008). 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378.

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). benzonitrile, 4-[4-(methylthio)phenoxy]-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Scribd. (n.d.). Electrophilic Substitution Reactions Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Hunt, I. (n.d.). Reactions of Nitriles. University of Calgary. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27.

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- Wang, L., et al. (2012). Research on the synthesis of 4-fluorobenzonitrile.

-

ResearchGate. (n.d.). Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid.... Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

- Sivaev, I. B., et al. (2021). Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design. Molecules, 26(11), 3183.

-

Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN114044747A - Synthetic method of o-methylthiobenzonitrile.

-

Smith, A. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Download Table | Nucleophilic addition to nitriles. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chlorobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

Chem Thug. (2025, April 29). Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

-

Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Royal Society of Chemistry. (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Bioactive Compounds and Novel Proteins Derived from Promising Source Citrullus colocynthis along with In-Vitro and In-Vivo Activities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CN114044747A - Synthetic method of o-methylthiobenzonitrile - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. web.mnstate.edu [web.mnstate.edu]

Part 1: Foundational Understanding of 4-(Methylthio)benzonitrile

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Methylthio)benzonitrile

This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic techniques and the interpretation of structural data. We will move from the foundational aspects of the molecule to the intricacies of single-crystal growth, X-ray diffraction analysis, and the detailed interpretation of its three-dimensional architecture.

This compound (C₈H₇NS) is an aromatic compound featuring a nitrile (-C≡N) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.[1][2] Understanding the electronic properties of these functional groups is paramount, as they dictate the intermolecular forces that govern the crystal packing. The nitrile group is a strong electron-withdrawing group with a significant dipole moment, while the sulfur atom in the methylthio group possesses lone pairs of electrons and can act as a soft Lewis base, making it a key player in various non-covalent interactions.[3][4]

The precise arrangement of molecules in the solid state can influence critical material properties such as solubility, stability, and bioavailability, making its crystallographic analysis essential, particularly in the context of pharmaceutical development where benzonitrile derivatives are of significant interest.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

| Melting Point | 61-63 °C | [2][6] |

| Boiling Point | 272 °C | [2][6] |

| Appearance | Solid | [2] |

| Water Solubility | Insoluble | [6][7] |

Part 2: From Synthesis to Single Crystal: An Experimental Blueprint

The journey to structural elucidation begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment.[8] An ideal crystal should be a single, defect-free entity, typically between 0.1 and 0.3 mm in its largest dimension.[9]

Experimental Protocol 1: Synthesis of this compound

A common route to synthesize aryl nitriles is through the Sandmeyer reaction or by nucleophilic substitution on a suitable precursor. For this guide, we will outline a conceptual synthesis starting from 4-methylthiobenzyl alcohol. The causality here is the conversion of a primary alcohol to a leaving group, followed by cyanide substitution.

Step-by-Step Synthesis:

-

Chlorination of 4-(methylthio)benzyl alcohol: Dissolve 4-(methylthio)benzyl alcohol in a water-immiscible solvent like toluene.[10]

-

Add concentrated hydrochloric acid and stir the mixture at room temperature (20-25°C) for 2-4 hours until the starting material is consumed (monitored by Thin Layer Chromatography).[10]

-

Separate the organic phase, neutralize it with a weak base (e.g., NaHCO₃ solution), and evaporate the solvent to yield 4-(methylthio)benzyl chloride.[10]

-

Cyanidation: Dissolve the resulting 4-(methylthio)benzyl chloride in a suitable solvent system (e.g., toluene and water).

-

Add an alkali metal cyanide, such as sodium cyanide (NaCN), along with a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to facilitate the reaction between the organic-soluble chloride and the water-soluble cyanide.[10]

-

Stir the reaction vigorously for several hours. Upon completion, separate the organic layer, wash with water, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Experimental Protocol 2: Single Crystal Growth

The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered lattice. The choice of solvent and the method of supersaturation are critical experimental variables.

Step-by-Step Crystallization:

-

Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

-

Slow Evaporation Method:

-

Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap containing small perforations (or use parafilm with pinholes). This allows the solvent to evaporate slowly over several days to weeks.

-

Causality: The slow removal of the solvent gradually increases the concentration, leading to a state of supersaturation that promotes the formation of a few large, well-ordered crystals rather than many small ones.

-

-

Slow Cooling Method:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., ethanol).

-

Place the solution in an insulated container (like a Dewar flask) to allow it to cool to room temperature very slowly over 24-48 hours.

-

Causality: The gradual decrease in temperature reduces the solubility of the compound, inducing crystallization. The slow rate is crucial to allow molecules sufficient time to arrange themselves into a thermodynamically stable crystal lattice.

-

Caption: Workflow from synthesis to single crystal growth.

Part 3: Elucidating the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8] The method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a periodic lattice.[11] By measuring the angles and intensities of the diffracted beams, one can reconstruct a 3D map of the electron density within the crystal.[8][12]

Experimental Protocol 3: SC-XRD Data Collection, Solution, and Refinement

This protocol is a self-validating system; the quality of the data at each step informs the next, and the final refined structure is cross-validated against the experimental data.

-

Crystal Mounting and Screening:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[13]

-

A preliminary screening is performed to assess crystal quality and determine the unit cell parameters and Bravais lattice.[14]

-

-

Data Collection:

-

The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected using a detector (e.g., CCD or pixel array detector).[12][13]

-

A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[11]

-

-

Data Reduction:

-

Structure Solution (Solving the Phase Problem):

-

The diffraction experiment measures intensities, but the phase information for each reflection is lost.[9] This is the central "phase problem" in crystallography.

-

For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[13][16]

-

These initial phases are used to calculate a preliminary electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The model (containing atomic positions, occupancies, and displacement parameters) is refined against the experimental data using a least-squares minimization process.[13][15] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).

-

The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

-

Caption: The single-crystal X-ray diffraction workflow.

Part 4: Analysis of the this compound Crystal Structure

Disclaimer: As no public crystal structure data for this compound is available at the time of writing, the following section will use representative data and principles derived from similar structures to illustrate the analysis process.

A full analysis involves examining both the intramolecular geometry (bond lengths, angles) and, more critically, the intermolecular interactions that define the crystal packing.

Table 2: Illustrative Crystallographic Data

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | One of the seven crystal systems.[13] |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal.[13] |

| a (Å) | 8.5 | Unit cell dimensions. |

| b (Å) | 12.1 | |

| c (Å) | 7.8 | |

| β (°) | 95.5 | Unit cell angle. |

| V (ų) | 800.2 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R1 | 0.045 | A measure of the agreement between the model and data. |

Intramolecular Geometry

The first step is to confirm that the refined molecular structure is chemically sensible. Bond lengths and angles should be compared to established values for similar chemical fragments. For instance, the C-S bond of the methylthio group and the C≡N bond of the nitrile group would be expected to have lengths of approximately 1.78 Å and 1.15 Å, respectively.

Intermolecular Interactions and Crystal Packing

The true insight from a crystal structure comes from understanding how the molecules pack together. The packing is a delicate balance of attractive and repulsive forces. For this compound, several key interactions are expected to play a dominant role.

-

π-π Stacking: The aromatic rings are electron-rich and can interact favorably with each other. A computational study on benzonitrile dimers found that an anti-parallel, face-to-face arrangement is highly stable.[17] In the crystal lattice, we would look for pairs of molecules with their benzene rings stacked, likely in a slipped-parallel or anti-parallel fashion to minimize electrostatic repulsion, with inter-planar distances around 3.4-3.8 Å.[17]

-

Sulfur-Mediated Interactions: Sulfur is a highly versatile element in crystal engineering.[3]

-

C-H···S Hydrogen Bonds: The sulfur atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.

-

Chalcogen Bonding (S···N): The sulfur atom can have a region of positive electrostatic potential (a σ-hole) opposite the C-S bonds, allowing it to act as a Lewis acid and interact with the nitrogen lone pair of a nearby nitrile group.[3][18] This directional interaction can be a powerful tool for controlling crystal architecture.

-

-

Nitrile Group Interactions: The highly polar nitrile group is a key contributor.

-

Dipole-Dipole Interactions: The strong dipole of the nitrile group will tend to align in an anti-parallel fashion to stabilize the crystal lattice.[4]

-

C-H···N Hydrogen Bonds: The nitrogen atom is a good hydrogen bond acceptor and can form weak hydrogen bonds with aromatic or methyl C-H groups on adjacent molecules.[5]

-

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides a molecular-level blueprint of its solid-state architecture. Through a systematic process of synthesis, high-quality crystal growth, and single-crystal X-ray diffraction, we can determine not only the precise atomic coordinates but also the subtle non-covalent interactions that govern its packing. This detailed structural knowledge is indispensable for rational drug design, materials science, and fundamental chemical research, enabling scientists to correlate the molecular structure with macroscopic properties and to engineer new materials with desired functionalities.

References

-

The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm (RSC Publishing). Available at: [Link]

-

Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. MXRady. Available at: [Link]

-

Single crystal X-ray diffraction. Fiveable. Available at: [Link]

-

What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

-

METHODS OF STRUCTURE SOLUTION. Oxford Academic. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link]

-

A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Dhaka University Journal of Science. Available at: [Link]

-

Thermodynamics of mixtures involving some (benzene derivatives + benzonitrile). ResearchGate. Available at: [Link]

-

Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

-

Structure solution and refinement: introductory strategies. SlidePlayer. Available at: [Link]

-

Low-Dose Electron Crystallography: Structure Solution and Refinement. MDPI. Available at: [Link]

-

Allotropes of Sulfur: Types, Uses & FAQs. Allen. Available at: [Link]

-

Sulfur's amazing structure. MEL Chemistry. Available at: [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature. Available at: [Link]

-

Ab initio interaction energies for the benzonitrile dimer in various S, TS, and PD geometries. ResearchGate. Available at: [Link]

-

Are Oxygen and Sulfur Atoms Structurally Equivalent in Organic Crystals?. ACS Publications. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Effect of Weak Intermolecular Interactions on the Ionization of Benzene Derivatives Dimers. ChemRxiv. Available at: [Link]

-

This compound. Chemdad. Available at: [Link]

-

Preferred Geometries and Energies of Sulfur–Sulfur Interactions in Crystal Structures. ACS Publications. Available at: [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.

-

4-Thiobenzonitrile. PubChem. Available at: [Link]

-

Benzonitrile, 4-methyl-. NIST WebBook. Available at: [Link]

-

Benzonitrile, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

- 1. This compound | C8H7NS | CID 590960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 21382-98-9 [sigmaaldrich.com]

- 3. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 21382-98-9 [chemicalbook.com]

- 7. This compound CAS#: 21382-98-9 [m.chemicalbook.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. fiveable.me [fiveable.me]

- 14. crystallography.fr [crystallography.fr]

- 15. web.mit.edu [web.mit.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives: A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives | Dhaka University Journal of Science [banglajol.info]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Methylthio)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-(Methylthio)benzonitrile, a key chemical intermediate in various synthetic applications. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for compound identification, purity assessment, and structural elucidation.

Introduction to this compound

This compound, with the chemical formula C₈H₇NS, is a solid compound with a melting point of 61-63 °C and a boiling point of 272 °C.[1][2] Its molecular structure, featuring a p-substituted benzene ring with a nitrile (-CN) and a methylthio (-SCH₃) group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers utilizing this compound in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region.

-

Aromatic Region: Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent, giving rise to a characteristic AA'BB' spin system. This typically manifests as two doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating methylthio group.

-

Aliphatic Region: The three protons of the methyl group (-SCH₃) are equivalent and will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each of the unique carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| -SCH₃ | 14.5 |

| C4 (C-SCH₃) | 145.7 |

| C2/C6 | 126.1 |

| C3/C5 | 132.5 |

| C1 (C-CN) | 110.1 |

| -CN | 119.0 |

Data obtained from a study by O'Brien et al. and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

-

The methyl carbon (-SCH₃) appears at the most upfield position due to its aliphatic nature.

-

The carbon attached to the sulfur (C4) is significantly deshielded due to the electronegativity of the sulfur atom and its position on the aromatic ring.

-

The aromatic carbons C2/C6 and C3/C5 appear as two distinct signals in the aromatic region.

-

The carbon attached to the nitrile group (C1) and the nitrile carbon itself (-CN) are also clearly distinguishable.

Experimental Protocol: Acquiring NMR Spectra of a Solid Sample

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Vortex mixer

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean, dry NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. The acquisition time for ¹H NMR is typically a few minutes, while ¹³C NMR may require a longer acquisition time (e.g., 30-60 minutes) to achieve a good signal-to-noise ratio.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its nitrile, aromatic, and methylthio moieties.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Methylthio (-SCH₃) | C-H stretch (aliphatic) | 2960 - 2850 |

| C-S stretch | ~700 - 600 |

Interpretation:

-

A sharp, intense peak is expected in the region of 2240-2220 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

-

Absorptions in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching.

-

Multiple bands in the 1600-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the benzene ring.

-

The aliphatic C-H stretching of the methyl group will appear in the 2960-2850 cm⁻¹ region.

-

The C-S stretching vibration is expected to be in the fingerprint region, typically around 700-600 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (Thin Film Method)

Objective: To obtain a high-quality IR spectrum of solid this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., acetone or methylene chloride)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent.

-

Film Deposition: Apply a drop of the solution onto the surface of a clean salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For this compound, with a molecular weight of 149.21 g/mol , the mass spectrum is expected to show a molecular ion peak at m/z 149.[4]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) can undergo fragmentation. Common fragmentation pathways for aromatic nitriles and thioethers include:

-

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 134.

-

Loss of the entire methylthio group (-SCH₃): This would lead to a fragment at m/z 102.

-

Loss of hydrogen cyanide (-HCN): This is a common fragmentation for benzonitriles, which would produce a fragment at m/z 122.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data of this compound provides a detailed and unique molecular signature. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. This technical guide serves as a foundational reference for researchers, providing the necessary data and protocols to confidently work with this important chemical compound.

References

A Researcher's Guide to Quantum Chemical Calculations of 4-(Methylthio)benzonitrile: From Molecular Properties to Reactivity Insights

Introduction

The Significance of 4-(Methylthio)benzonitrile in Chemical Research and Drug Discovery

This compound is a bifunctional aromatic compound featuring a nitrile (-CN) group and a methylthio (-SCH3) group at the para positions of a benzene ring.[1][2] This unique substitution pattern imparts a balance of electronic properties that make it a valuable building block in organic synthesis and medicinal chemistry. Benzonitrile derivatives, in general, are integral to the creation of a wide range of pharmaceuticals and functional materials.[3] The nitrile group can serve as a bioisostere for ketones or participate in crucial polar interactions, while the aromatic core can be tailored to optimize interactions with biological targets.[4] The presence of the methylthio group further modulates the electronic landscape of the molecule, influencing its reactivity and potential applications, which may include roles in the development of novel antitumor agents.[5]

The Role of Quantum Chemical Calculations in Understanding Molecular Behavior

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of molecules at the electronic level.[6] For a molecule like this compound, these computational methods allow researchers to elucidate a wide range of properties before undertaking extensive experimental work. This includes predicting its three-dimensional structure, vibrational frequencies (infrared spectra), electronic properties such as the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and sites of chemical reactivity.[7][8] By simulating these characteristics, scientists can gain deep insights into the molecule's stability, potential reaction pathways, and spectroscopic signatures, thereby accelerating the design and development of new materials and drugs.[3]

Objectives and Scope of this Guide

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to explore the molecule's properties. The guide will cover:

-

Theoretical Foundations: An overview of Density Functional Theory (DFT) and the rationale behind selecting appropriate functionals and basis sets.

-

Computational Workflow: A step-by-step guide to performing geometry optimization, frequency analysis, and property calculations.

-

Data Analysis and Interpretation: Guidance on how to interpret the computational outputs to understand the molecule's structure, electronics, and reactivity.

-

Practical Protocol: A detailed, hands-on protocol for setting up and running a typical calculation using the Gaussian software package.

By following this guide, readers will be equipped to conduct their own high-quality computational studies on this compound and similar molecular systems.

Theoretical Foundations

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a system can be determined from its electron density. This simplification significantly reduces computational cost without a substantial loss of accuracy, making it a popular choice for studying medium to large-sized molecules.

The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. The practical application of DFT is realized through the Kohn-Sham equations, which replace the intractable many-electron problem with a more manageable set of equations for non-interacting electrons moving in an effective potential.

Choosing the Right Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex exchange and correlation interactions between electrons. For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide a good balance of accuracy and efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of applications.[9][10]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy but also increased computational time. The Pople-style basis set, 6-311+G(d,p) , is a robust choice for this type of molecule.[11] The components of this basis set are:

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.

-

+: Indicates the addition of diffuse functions, which are important for describing weakly bound electrons and anions.

-

(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.

-

Simulating Solvent Effects: The Polarizable Continuum Model (PCM)

Chemical reactions and measurements are often performed in a solvent. The solvent can significantly influence the properties of a molecule through electrostatic and non-electrostatic interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium.[12][13][14] This approach avoids the high computational cost of explicitly modeling individual solvent molecules. In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum, and the mutual polarization between the solute and the solvent is calculated self-consistently.[15][16] This allows for a more realistic prediction of molecular properties in solution.

Computational Methodology: A Step-by-Step Workflow

A typical quantum chemical investigation of this compound involves a sequential workflow. This process ensures that the calculated properties are derived from a stable, realistic molecular structure.

Caption: General workflow for quantum chemical calculations.

Pre-computation: Building the Initial Molecular Structure

The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. While a precise initial structure is not essential, a reasonable starting geometry will help the optimization algorithm converge more quickly.

Step 1: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[17][18] This is the most stable, or equilibrium, structure of the molecule. The calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point is reached.[19]

-

Rationale: Starting with an optimized geometry is crucial because all other calculated properties are dependent on the molecular structure. Performing calculations on a non-optimized structure can lead to inaccurate and physically meaningless results.

Step 2: Verification with Frequency Calculation

After optimization, a frequency calculation must be performed on the optimized geometry.[20] This calculation serves two main purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state) rather than a stable minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This can be compared with experimental data for validation.

Step 3: Calculation of Molecular Properties

Once a true minimum energy structure is confirmed, a variety of molecular properties can be calculated.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[21]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

Spectroscopic Properties:

-

NMR Spectroscopy: The chemical shifts of atoms like ¹³C and ¹H can be calculated and compared to experimental NMR spectra to aid in structure elucidation.[8]

-

-

Chemical Reactivity:

Analysis and Interpretation of Results

Understanding the Optimized Geometry

The output of the geometry optimization provides the final coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined. These structural parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar molecules in the literature. For this compound, key parameters to analyze would be the C-S and S-CH₃ bond lengths and the planarity of the benzene ring.

Interpreting the Electronic Structure

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Related to ionization potential. | Indicates the energy required to remove an electron. The methylthio group is electron-donating and will likely raise the HOMO energy compared to unsubstituted benzonitrile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to electron affinity. | Indicates the energy released when an electron is added. The nitrile group is electron-withdrawing and will lower the LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| MEP Map | A color-coded map of the electrostatic potential on the molecule's surface. | Red regions (negative potential) indicate electron-rich areas (e.g., around the nitrogen of the nitrile group), which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack. |

Predicting Reactivity with Fukui Functions

Fukui functions provide a more quantitative prediction of reactivity sites. The calculation involves finding the electron densities of the neutral molecule (N), the cation (N-1), and the anion (N+1).

-

For Nucleophilic Attack (Attack by an electron-rich species): The reactive site is where f⁺(r) = ρ(N+1) - ρ(N) is largest. This indicates the atom most capable of accepting an electron.

-

For Electrophilic Attack (Attack by an electron-poor species): The reactive site is where f⁻(r) = ρ(N) - ρ(N-1) is largest. This indicates the atom most willing to donate an electron.

For this compound, one would expect the nitrogen atom of the nitrile group and the sulfur atom to be key sites of interaction.

Detailed Protocol: Geometry Optimization and Frequency Calculation using Gaussian

This section provides a step-by-step protocol for performing a geometry optimization and frequency calculation on this compound using the Gaussian software package.

Software Requirements

-

Gaussian 09 or 16: A quantum chemistry software package.

-

GaussView 6: A molecular visualization program for building molecules and analyzing results.

Step-by-Step Input File Preparation

-

Build the Molecule:

-

Open GaussView.

-

Use the builder tools to construct the this compound molecule.

-

Perform a preliminary structure clean-up using Edit > Clean.

-

-

Set Up the Calculation:

-

Go to Calculate > Gaussian Calculation Setup.

-

In the Job Type tab, select Opt+Freq from the dropdown menu. This tells Gaussian to perform a geometry optimization followed by a frequency calculation.[27]

-

In the Method tab:

-

Method: Ground State, DFT, Default Spin, Restricted.

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

-

In the Solvation tab:

-

Select Default and choose a solvent (e.g., Water or DMSO) if you wish to model the molecule in solution. Otherwise, leave it as the default Gas Phase.

-

-

Click Submit . You will be prompted to save the input file (e.g., 4-mtb-opt-freq.gjf). Save it.

-

Gaussian will then ask you to save the output file (e.g., 4-mtb-opt-freq.log). Save it, and the calculation will begin.

-

Example Gaussian Input File (.gjf)

(Note: The coordinates above are illustrative and will be replaced by the ones generated by GaussView.)

Post-processing and Data Extraction

-

Check for Convergence: Open the .log file in a text editor and search for "Normal termination of Gaussian". This confirms the calculation completed successfully.

-

Verify the Minimum: Search for "Frequencies --". Ensure that none of the frequencies are negative (sometimes written as f/i).

-

Analyze Results in GaussView:

-

Open the .log or .chk file in GaussView.

-

The optimized structure will be displayed. Use the inquiry tools to measure bond lengths and angles.

-

Go to Results > Vibrations to view the calculated IR spectrum and animate the vibrational modes.

-

Go to Results > Summary to see a summary of energies, dipole moment, and other properties.

-

To view molecular orbitals, go to Results > Surfaces/Contours, click Cube Actions > New Cube, select Molecular Orbital, and choose HOMO or LUMO. Then, under Surface Actions > New Surface, you can visualize the orbital.

-

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical principles and practical steps for conducting quantum chemical calculations on this compound. By employing DFT with appropriate functionals and basis sets, researchers can gain valuable insights into the molecule's structural, electronic, and reactive properties. The detailed protocol offers a clear path for executing these calculations and analyzing the results.

Future computational studies could expand on this foundation by:

-

Exploring Reaction Mechanisms: Investigating the transition states and reaction pathways for reactions involving this compound.[28][29]

-

Simulating Excited States: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and explore the molecule's photochemical properties.

-

Molecular Docking Studies: If a biological target is known, the optimized structure and calculated properties can be used as a starting point for molecular docking simulations to predict binding affinity and orientation.

By integrating these computational techniques, scientists can significantly enhance their understanding of this compound, paving the way for its rational application in drug discovery and materials science.

References

- Brewis, M., et al. (2003). Photodynamic therapy. In Comprehensive Coordination Chemistry II (Vol. 9, pp. 883-933). Elsevier.

-

Badran, I. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. Available at: [Link]

-

ResearchGate. Gas phase calculations with 6-311++(d, p) basis set and B3LYP level. Available at: [Link]

-

Mennucci, B. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A. Available at: [Link]

-

Johnson, E. R., et al. (2018). Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions. The Journal of Physical Chemistry A. Available at: [Link]

- Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Wikipedia. Polarizable continuum model. Available at: [Link]

-

Martin, J. M. L., & Kesharwani, M. K. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. Available at: [Link]

-

Wikipedia. Fukui function. Available at: [Link]

-

ResearchGate. DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. Available at: [Link]

-

Barrett Research Group. GAUSSIAN 09W TUTORIAL. Available at: [Link]

-

YouTube. Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Available at: [Link]

- Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica.

-

Zipse, H. The Polarizable Continuum Model (PCM). Ludwig-Maximilians-Universität München. Available at: [Link]

- Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule.

-

FACCTs. Plotting Fukui functions - ORCA 5.0 tutorials. Available at: [Link]

-

National Center for Biotechnology Information. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Available at: [Link]

- Peiming, S., et al. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY.

-

ResearchGate. (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available at: [Link]

- Maes, G., et al. (2004). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of Molecular Structure: THEOCHEM.

-

Gaussian, Inc. Opt Keyword. Available at: [Link]

-

Q-Chem. 12.2.2 Polarizable Continuum Models. Available at: [Link]

-

Schrödinger. Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Available at: [Link]

- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

World Scientific. Computational Modelling of the Solvent Effects on Molecular Properties: An Overview of the Polarizable Continuum Model (PCM) Approach. Available at: [Link]

-

YouTube. Geometry optimization using Gaussian software. Available at: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure, and DFT study of 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo-[1][9][30]triazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenylurea. Available at: [Link]

-

ResearchGate. Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Available at: [Link]

-

DergiPark. Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses of 3-Propyl-4-[3-(2-Methylbenzoxy). Available at: [Link]

-

ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available at: [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]gov/pmc/articles/PMC2888594/)

Sources

- 1. 4-(メチルチオ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(甲硫基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 14. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 15. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. worldscientific.com [worldscientific.com]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 18. youtube.com [youtube.com]

- 19. gaussian.com [gaussian.com]

- 20. m.youtube.com [m.youtube.com]

- 21. elib.bsu.by [elib.bsu.by]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fukui function - Wikipedia [en.wikipedia.org]

- 24. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]

- 25. Schrödinger Customer Portal [my.schrodinger.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylthio)benzonitrile for Advanced Research

This guide serves as a comprehensive technical resource on 4-(Methylthio)benzonitrile, designed for professionals in research, chemical synthesis, and drug development. It moves beyond basic data to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Introduction and Strategic Importance

This compound, also known as 4-cyanothioanisole, is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a methylthio (-SCH₃) group. This unique combination makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitrile group and the reactivity of the thioether moiety offer versatile handles for molecular elaboration.[1] In medicinal chemistry, the benzonitrile scaffold is a privileged structure, recognized for its ability to interact with biological targets and improve the pharmacokinetic profiles of drug candidates.[1][2][3] This guide will elucidate the technical details necessary to effectively utilize this compound in a research and development setting.

Compound Identification and Physicochemical Profile

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Primary Identifiers

| Identifier | Value |

| CAS Number | 21382-98-9[4][5][6][7] |

| Molecular Formula | C₈H₇NS[4][6][7][8] |

| Molecular Weight | 149.21 g/mol [4][6] |

| IUPAC Name | This compound |

| Synonyms | 4-Cyanothioanisole, p-Methylthiobenzonitrile, 4-(Methylmercapto)benzonitrile[7] |

Table 2: Structural Identifiers

| Identifier Type | Value |

| SMILES | CSc1ccc(cc1)C#N[9] |

| InChI | 1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3[9] |

| InChIKey | RPVGEEHGKIFQFO-UHFFFAOYSA-N[9] |

| MDL Number | MFCD00010381[4][6] |

Table 3: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[4] |

| Melting Point | 61-63 °C (lit.)[4][6][7] |

| Boiling Point | 272 °C (lit.)[4][5][6][7] |

| Solubility | Insoluble in water[4][5][7] |

| Density | ~1.144 g/cm³ (estimate)[4][5][6] |

| Flash Point | 119.2 °C[6] |

Synthesis, Reactivity, and Mechanistic Considerations

The strategic value of this compound lies in its accessible synthesis and predictable reactivity, providing pathways to more complex molecules.

Representative Synthesis Protocol

A common and efficient laboratory-scale synthesis involves the cyanation of a corresponding aryl halide. The following protocol is a representative example of a nucleophilic aromatic substitution (Sandmeyer-type) reaction.

Diagram: Synthesis Pathway of this compound

Caption: Diazotization of 4-(methylthio)aniline followed by Sandmeyer reaction.

Step-by-Step Methodology:

-

Diazotization: 4-(Methylthio)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt intermediate is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely, primarily to the corresponding phenol. The acidic environment is necessary to generate nitrous acid (HNO₂) in situ from NaNO₂.

-

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution or slurry of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The cold diazonium salt solution is then slowly added to this cyanide solution.

-

Causality: Copper(I) acts as a catalyst, facilitating the single-electron transfer mechanism that enables the substitution of the diazonium group with the cyanide nucleophile.

-

-

Work-up and Purification: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Key Reactivity

The two functional groups on the aromatic ring dictate the compound's reactivity profile.

-

Oxidation of the Thioether: The sulfur atom is susceptible to oxidation. For instance, treatment with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can selectively oxidize the thioether to the corresponding sulfoxide, 4-(methylsulfinyl)benzonitrile, and further to the sulfone, 4-(methylsulfonyl)benzonitrile.[10] This transformation is crucial for modifying the electronic properties and steric bulk of the molecule.

-

Transformations of the Nitrile Group: The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine derivative), or converted to a tetrazole ring, all of which are common functionalities in pharmacologically active molecules.[1]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is an enabling tool for innovation in multiple scientific domains.

Scaffolding for Medicinal Chemistry

The primary application lies in its role as a structural building block for the synthesis of high-value compounds.[1]

-

Precursor to 4-Cyanobenzenethiol: One of its most direct applications is in the preparation of 4-cyanobenzenethiol.[4][7][11] This is typically achieved through demethylation. 4-Cyanobenzenethiol is a key intermediate for synthesizing various pharmaceuticals and materials where a thiol attachment point on a benzonitrile core is required.

-